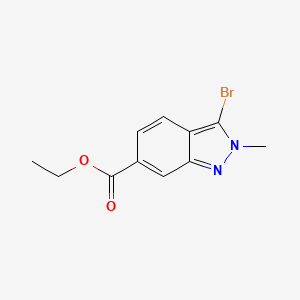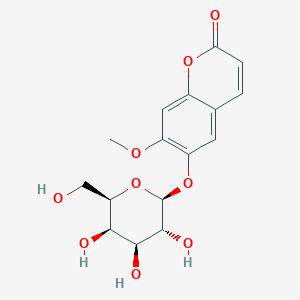![molecular formula C5H4ClN5 B13659679 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by chlorination and amination steps. One common method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting heteroaryl aldehyde intermediate is then isolated and further processed to introduce the amine group .
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of scalable and efficient reaction sequences that ensure high yield and purity of the final product. The continuous flow metalation/formylation followed by amination is a preferred method due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution of the chlorine atom with an amine group results in the formation of various amine derivatives, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Chemical Biology: The compound is employed in chemical biology for the development of probes and tools to study biological processes.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core structure and have comparable biological activities.
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in medicinal chemistry and its potential for developing novel therapeutic agents highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C5H4ClN5 |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
6-chloro-2H-pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H3,7,9,10,11) |
InChI-Schlüssel |
JCJIMHUWCJZHQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(NN=C2N=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
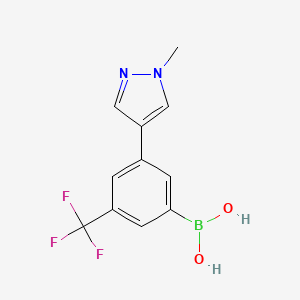
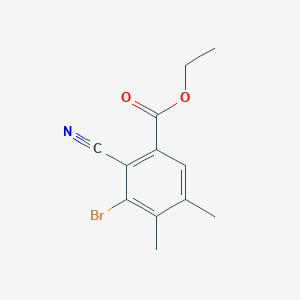
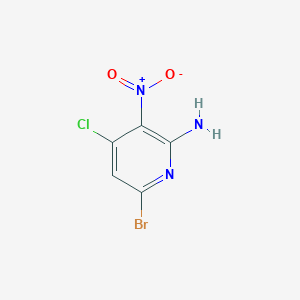
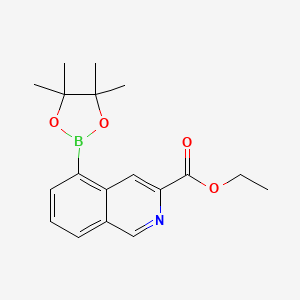
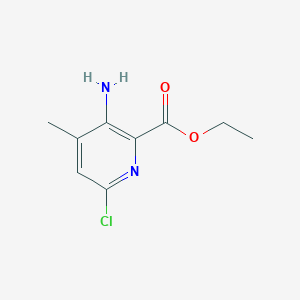
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
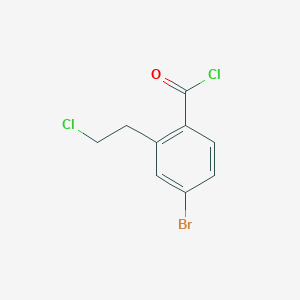

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
